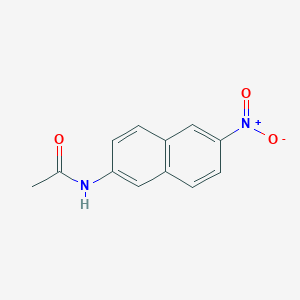
N-(6-nitronaphthalen-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(6-nitronaphthalen-2-yl)acetamide is a chemical compound that belongs to the class of naphthalene derivatives. Naphthalene derivatives are known for their diverse biological activities and are widely used in various fields such as medicine, agriculture, and industry. The compound this compound is characterized by the presence of a nitro group at the 6th position and an acetamide group at the 2nd position of the naphthalene ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-nitronaphthalen-2-yl)acetamide typically involves the nitration of 2-naphthylamine followed by acetylation. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid, which introduces the nitro group at the 6th position of the naphthalene ring. The resulting 6-nitro-2-naphthylamine is then acetylated using acetic anhydride in the presence of a base such as pyridine to form this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The nitration and acetylation reactions are optimized for large-scale production, with careful control of reaction conditions such as temperature, concentration, and reaction time to maximize efficiency and minimize by-products.
化学反応の分析
Types of Reactions
N-(6-nitronaphthalen-2-yl)acetamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles such as amines or thiols.
Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield 6-nitro-2-naphthylamine and acetic acid.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon catalyst, or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Reduction: 6-amino-2-naphthylacetamide.
Substitution: Various substituted naphthylacetamides depending on the nucleophile used.
Hydrolysis: 6-nitro-2-naphthylamine and acetic acid.
科学的研究の応用
N-(6-nitronaphthalen-2-yl)acetamide has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of other naphthalene derivatives and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial, antioxidant, and cytotoxic properties.
Medicine: Investigated for its potential use in the development of new drugs, particularly for its antimicrobial and anti-inflammatory properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of N-(6-nitronaphthalen-2-yl)acetamide is primarily related to its nitro and acetamide functional groups. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules, leading to antimicrobial and cytotoxic effects. The acetamide group can enhance the compound’s solubility and facilitate its interaction with biological targets. The exact molecular targets and pathways involved may vary depending on the specific application and biological context.
類似化合物との比較
N-(6-nitronaphthalen-2-yl)acetamide can be compared with other naphthalene derivatives such as:
6-nitro-2-naphthylamine: Similar structure but lacks the acetamide group, which may affect its solubility and biological activity.
2-naphthylacetamide: Lacks the nitro group, which may result in different chemical reactivity and biological properties.
6-amino-2-naphthylacetamide: The reduced form of this compound, which may have different biological activities due to the presence of an amino group instead of a nitro group.
This compound is unique due to the presence of both nitro and acetamide groups, which confer distinct chemical and biological properties that can be leveraged in various scientific and industrial applications.
特性
CAS番号 |
102877-11-2 |
|---|---|
分子式 |
C12H10N2O3 |
分子量 |
230.22g/mol |
IUPAC名 |
N-(6-nitronaphthalen-2-yl)acetamide |
InChI |
InChI=1S/C12H10N2O3/c1-8(15)13-11-4-2-10-7-12(14(16)17)5-3-9(10)6-11/h2-7H,1H3,(H,13,15) |
InChIキー |
JQDVJEDWLMLZOR-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC2=C(C=C1)C=C(C=C2)[N+](=O)[O-] |
正規SMILES |
CC(=O)NC1=CC2=C(C=C1)C=C(C=C2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 2-({4,6-bis[4-(ethoxycarbonyl)phenoxy]-1,3,5-triazin-2-yl}oxy)benzoate](/img/structure/B515103.png)
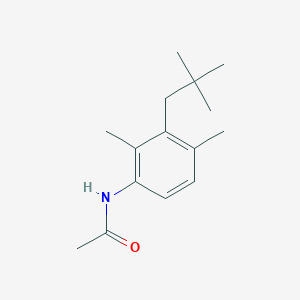
![6-Benzyl-8-thiabicyclo[3.2.1]oct-6-ene 8,8-dioxide](/img/structure/B515107.png)

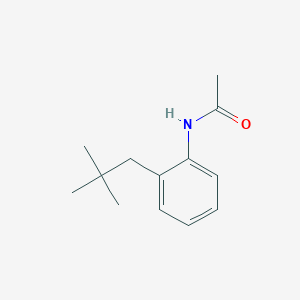
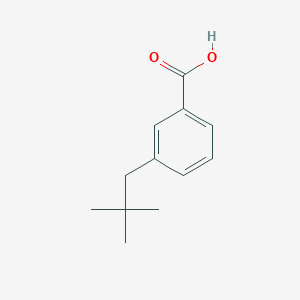
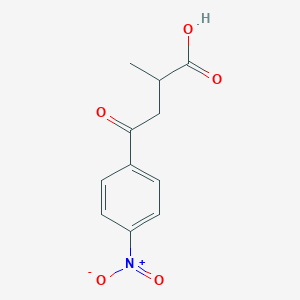


![methyl 7-hydroxy-1,2,2a,7a-tetramethyl-7,7a-dihydro-2aH-cyclobuta[a]indene-7-carboxylate](/img/structure/B515121.png)

![N-[4-(2,2-dimethylpropyl)phenyl]acetamide](/img/structure/B515125.png)
![Dimethyl bicyclo[2.2.2]oct-2-ene-2,3-dicarboxylate](/img/structure/B515127.png)
![Bis[(4-nitrophenyl)methyl] phosphate](/img/structure/B515128.png)
